2-(2-Chloro-5-methylphenoxy)aniline

Lipophilicity Drug-likeness Membrane permeability

2-(2-Chloro-5-methylphenoxy)aniline (CAS 946727-10-2) is a substituted diaryl ether belonging to the 2-phenoxyaniline class of aromatic amines, with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol. The structure features a 2-chloro-5-methylphenoxy moiety linked to an aniline ring at the ortho position, placing the primary amine adjacent to the ether oxygen.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 946727-10-2
Cat. No. B1361681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-5-methylphenoxy)aniline
CAS946727-10-2
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OC2=CC=CC=C2N
InChIInChI=1S/C13H12ClNO/c1-9-6-7-10(14)13(8-9)16-12-5-3-2-4-11(12)15/h2-8H,15H2,1H3
InChIKeyYCSFYYBDZVSUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-5-methylphenoxy)aniline (CAS 946727-10-2): Structural Identity and Compound Class for Research Procurement


2-(2-Chloro-5-methylphenoxy)aniline (CAS 946727-10-2) is a substituted diaryl ether belonging to the 2-phenoxyaniline class of aromatic amines, with the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol [1]. The structure features a 2-chloro-5-methylphenoxy moiety linked to an aniline ring at the ortho position, placing the primary amine adjacent to the ether oxygen . This compound is commercially classified as a research chemical and synthetic building block, available from suppliers including Santa Cruz Biotechnology (catalog sc-304593) and Chemenu (catalog CM375488) at ≥95% purity . Its calculated physicochemical profile—LogP of 3.76, topological polar surface area of 35.25 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds—places it within Lipinski's Rule of Five compliance for drug-like space [1].

Why 2-(2-Chloro-5-methylphenoxy)aniline Cannot Be Freely Substituted: Key Differentiation from Positional Isomers and Des-chloro/Des-methyl Analogs


Within the phenoxyaniline building-block family, compounds sharing the C₁₃H₁₂ClNO formula are not interchangeable due to differences in substitution topology that directly affect electronic properties, hydrogen-bonding capacity, and downstream synthetic utility [1]. The ortho-amine/ortho-ether arrangement in 2-(2-chloro-5-methylphenoxy)aniline creates a unique intramolecular hydrogen-bonding environment distinct from its para-substituted isomer 4-(2-chloro-5-methylphenoxy)aniline (CAS 72314-75-1) . Furthermore, the presence of both chloro (electron-withdrawing) and methyl (electron-donating) substituents on the phenoxy ring modulates the electron density of the diaryl ether system compared to the unsubstituted parent scaffold 2-phenoxyaniline (CAS 2688-84-8), which has a reported COX-2 IC₅₀ of approximately 18.9 μM [2]. Relocating the methyl group from the phenoxy ring to the aniline ring, as in 2-(2-chlorophenoxy)-5-methylaniline (CAS 946773-62-2), alters the nucleophilic character of the primary amine and can redirect reactivity in amidation, sulfonylation, or Buchwald-Hartwig coupling reactions . These structural nuances mean that procurement decisions cannot be based solely on molecular formula matching.

Quantitative Evidence Guide: 2-(2-Chloro-5-methylphenoxy)aniline vs. Closest Analogs – Physicochemical, Structural, and Procurement-Relevant Differentiation


Lipophilicity (LogP) Differentiation: 2-(2-Chloro-5-methylphenoxy)aniline vs. Unsubstituted 2-Phenoxyaniline Parent Scaffold

The introduction of chloro and methyl substituents onto the phenoxy ring of 2-phenoxyaniline produces a substantial increase in calculated lipophilicity. 2-(2-Chloro-5-methylphenoxy)aniline exhibits a calculated LogP of 3.76 (LogD at pH 7.4: 3.76), compared to the unsubstituted parent 2-phenoxyaniline which has an estimated LogP of approximately 2.5 [1][2]. This ~1.3 log unit increase corresponds to an approximately 20-fold higher theoretical partition coefficient, which is a meaningful difference for applications where membrane permeability or hydrophobic partitioning is a design parameter [3].

Lipophilicity Drug-likeness Membrane permeability ADME profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Differentiation from the 4-Positional Isomer

2-(2-Chloro-5-methylphenoxy)aniline possesses a calculated TPSA of 35.25 Ų with one hydrogen bond donor (the aniline -NH₂) and one hydrogen bond acceptor (the ether oxygen) [1]. While the 4-positional isomer 4-(2-chloro-5-methylphenoxy)aniline (CAS 72314-75-1) shares the identical molecular formula, atom count, and HBD/HBA count, the spatial arrangement of the amine relative to the ether oxygen differs fundamentally: in the 2-isomer, the amine is ortho to the ether linkage, enabling intramolecular N-H···O hydrogen bonding that is sterically precluded in the 4-isomer . This intramolecular interaction can reduce the effective solvent-exposed polarity of the 2-isomer, contributing to its higher measured LogD relative to what would be predicted for the 4-isomer [2].

Polar surface area Hydrogen bonding Permeability Structural isomerism

Biological Activity Context: Phenoxyaniline Class SAR and the Role of Chloro/Methyl Substitution on COX-2 Inhibition

The unsubstituted parent scaffold 2-phenoxyaniline (CAS 2688-84-8) has a reported COX-2 inhibitory IC₅₀ of approximately 18.9 μM (18,900 nM) in a human recombinant COX-2 fluorescence assay [1]. The addition of a chloro substituent at the 2-position of the phenoxy ring, as present in the target compound, is expected to increase COX-2 binding affinity based on established halogen-aromatic interactions within the COX-2 active site, though direct experimental data for 2-(2-chloro-5-methylphenoxy)aniline are not publicly available [2]. The methyl group at the 5-position further modulates electronic density on the phenoxy ring through inductive and hyperconjugative effects, which may influence π-stacking interactions with the catalytic Tyr385 residue [3]. The combined chloro+methyl substitution pattern is absent from the parent scaffold and represents a distinct pharmacophoric profile that cannot be replicated by the unsubstituted analog.

COX-2 inhibition Structure-activity relationship Anti-inflammatory Phenoxyaniline SAR

Methyl Group Topology: Positional Differentiation Between 2-(2-Chloro-5-methylphenoxy)aniline and 2-(2-Chlorophenoxy)-5-methylaniline

Two constitutional isomers share the C₁₃H₁₂ClNO formula: 2-(2-chloro-5-methylphenoxy)aniline (target; methyl on phenoxy ring) and 2-(2-chlorophenoxy)-5-methylaniline (CAS 946773-62-2; methyl on aniline ring) . The placement of the methyl group has critical consequences for the reactivity of the primary amine: in the target compound, the aniline -NH₂ is unencumbered by an ortho-methyl substituent, preserving its nucleophilicity for acylation, sulfonylation, and reductive amination reactions. In contrast, 2-(2-chlorophenoxy)-5-methylaniline places the methyl group at the 5-position of the aniline ring, which exerts a modest electron-donating inductive effect that increases amine nucleophilicity but may also introduce steric effects in certain coupling reactions [1]. For researchers performing amide bond formation or Buchwald-Hartwig amination where amine nucleophilicity is rate-determining, these two isomers are not functionally equivalent.

Methyl substitution Aniline reactivity Nucleophilicity Synthetic utility

Commercial Availability and Purity: Benchmarking Against the 5-Chloro Analog

2-(2-Chloro-5-methylphenoxy)aniline is commercially stocked by Santa Cruz Biotechnology (sc-304593) and Chemenu (CM375488) with a stated purity of ≥95% . The more highly chlorinated analog 5-chloro-2-(2-chloro-5-methylphenoxy)aniline (CAS 946715-06-6, C₁₃H₁₁Cl₂NO, MW 268.14) is also commercially available at 95%+ purity . However, the dichloro analog has a higher molecular weight (+34.45 Da), an additional hydrogen bond acceptor (the second chlorine), and a LogP predicted to be approximately 0.6-0.8 units higher than the target compound due to the additional halogen [1]. For fragment-based drug discovery or lead optimization programs where ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) are tracked, the monochloro target compound offers a more favorable heavy atom count (17 vs. 18) with comparable synthetic handle diversity, providing a leaner starting point for elaboration [2].

Commercial availability Purity specification Procurement Dichloro analog

Rotatable Bond Count and Conformational Flexibility: Comparison with Extended Analogs

2-(2-Chloro-5-methylphenoxy)aniline contains exactly two rotatable bonds (the C-O ether linkage and the C-N aniline bond), as calculated by JChem and confirmed by its SMILES representation [1]. This low rotatable bond count places it in an advantageous zone for fragment-based screening: the generally accepted 'rule of three' for fragments specifies rotatable bonds ≤ 3 [2]. In contrast, the methylene-extended analog 3-((4-chlorophenoxy)methyl)aniline (CAS 1016681-15-4) introduces a benzylic -CH₂- spacer, increasing the rotatable bond count to 3 and the molecular flexibility, which carries an entropic penalty upon target binding [3]. The target compound's more constrained diaryl ether geometry provides a more rigid scaffold that may translate to improved binding enthalpy per heavy atom in fragment screening campaigns [4].

Conformational flexibility Rotatable bonds Entropic penalty Fragment-based design

Optimal Application Scenarios for 2-(2-Chloro-5-methylphenoxy)aniline (CAS 946727-10-2) Based on Evidence-Linked Differentiation


Fragment-Based Drug Discovery Libraries Requiring Chloro-Substituted Diaryl Ether Scaffolds with Drug-Like Physicochemical Profiles

2-(2-Chloro-5-methylphenoxy)aniline is well-suited for inclusion in fragment screening libraries targeting enzymes or receptors with hydrophobic binding pockets. Its LogP of 3.76 and TPSA of 35.25 Ų place it within oral drug-like space, while its molecular weight (233.69 Da) and rotatable bond count (2) satisfy fragment 'rule of three' criteria (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) [1]. The chloro substituent provides a vector for halogen bonding or hydrophobic packing with target residues, and the primary aniline serves as a synthetic handle for rapid SAR expansion via amidation, sulfonylation, or N-arylation, enabling efficient fragment-to-lead progression [2].

Medicinal Chemistry COX-2 or Inflammatory Pathway Probe Design Requiring a Substituted 2-Phenoxyaniline Core

For research programs investigating cyclooxygenase-2 (COX-2) inhibition or related inflammatory pathways where the 2-phenoxyaniline scaffold has demonstrated activity (parent COX-2 IC₅₀ ≈ 18.9 μM), 2-(2-chloro-5-methylphenoxy)aniline offers a differentiated substitution pattern that explores a distinct SAR vector [1]. The combined 2-chloro and 5-methyl substitution on the phenoxy ring introduces both electron-withdrawing and electron-donating effects that modulate the electronic properties of the diaryl ether system, potentially enhancing target engagement relative to the unsubstituted parent. The absence of a methyl group on the aniline ring preserves amine nucleophilicity for downstream conjugation, making this compound a versatile starting point for probe development [2].

Synthetic Chemistry Programs Using the Aniline Handle for Parallel Library Synthesis via Amidation or Buchwald-Hartwig Coupling

The unhindered primary aniline of 2-(2-chloro-5-methylphenoxy)aniline—with no ortho substituents on the aniline ring—provides superior reactivity in N-functionalization reactions compared to analogs bearing ortho-substituents or methyl groups on the aniline ring (such as 2-(2-chlorophenoxy)-5-methylaniline, CAS 946773-62-2) [1]. This enhanced nucleophilicity makes it an efficient substrate for amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, and Buchwald-Hartwig N-arylation, enabling the rapid generation of diverse compound libraries for high-throughput screening campaigns [2]. The chloro substituent on the phenoxy ring remains available for orthogonal Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under appropriate conditions, offering a second diversification point .

Physicochemical Property Benchmarking and Computational Model Validation Studies

2-(2-Chloro-5-methylphenoxy)aniline serves as a useful test compound for validating computational LogP/LogD prediction models due to its well-defined calculated properties (LogP 3.76, LogD 3.76 at pH 7.4) and the availability of close structural comparators with distinct substitution patterns [1]. The pair of isomers—2-(2-chloro-5-methylphenoxy)aniline (methyl on phenoxy) and 2-(2-chlorophenoxy)-5-methylaniline (methyl on aniline)—provides an informative test case for evaluating how models handle the impact of methyl group position on chromatographic retention and partition coefficients. Its commercial availability at ≥95% purity from multiple suppliers supports reproducible experimental determination of physicochemical constants for model training [2].

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